Cas no 599-76-8 ((2-chlorophenyl) 4-methylbenzenesulfonate)

(2-Chlorophenyl) 4-methylbenzenesulfonate is a sulfonate ester compound characterized by its versatile reactivity as an intermediate in organic synthesis. Its molecular structure, featuring both a chlorophenyl and a toluenesulfonyl group, enables selective functionalization in cross-coupling reactions and nucleophilic substitutions. The electron-withdrawing sulfonate moiety enhances its stability while facilitating efficient transformations under mild conditions. This compound is particularly useful in pharmaceutical and agrochemical research for constructing complex aromatic frameworks. Its crystalline solid form ensures ease of handling and precise stoichiometric control in reactions. High purity grades are available to meet stringent synthetic requirements, making it a reliable choice for applications demanding consistent performance.
(2-chlorophenyl) 4-methylbenzenesulfonate structure
599-76-8 structure
商品名:(2-chlorophenyl) 4-methylbenzenesulfonate
CAS番号:599-76-8
MF:C13H11O3SCl
メガワット:282.74264
CID:1622684
PubChem ID:221506

(2-chlorophenyl) 4-methylbenzenesulfonate 化学的及び物理的性質

名前と識別子

    • (2-chlorophenyl) 4-methylbenzenesulfonate
    • toluene-4-sulfonic acid-(2-chloro-phenyl ester)
    • AR-1E0748
    • NSC6173
    • 2-Chlorphenyl-tosylat
    • CTK5B0787
    • 2-chlorophenyl 4-methylbenzenesulfonate
    • 2-chlorophenol tosylate
    • AC1Q3RW5
    • AG-J-35969
    • o-Chlorphenyltosylat
    • 2-chlorophenyltosylate
    • AC1L5AD8
    • Toluol-4-sulfonsaeure-(2-chlor-phenylester)
    • toluene-4-sulfonic acid-(2-chloro-phenyl ester); AR-1E0748; NSC6173; 2-Chlorphenyl-tosylat; CTK5B0787; 2-chlorophenyl 4-methylbenzenesulfonate; 2-chlorophenol tosylate; AC1Q3RW5; AG-J-35969; o-Chlorphenyltosylat; 2-chlorophenyltosylate; AC1L5AD8; Toluol-4-sulfonsaeure-(2-chlor-phenylester);
    • EN300-7279800
    • 2-chlorophenyl 4-toluenesulfonate
    • 599-76-8
    • SCHEMBL2236990
    • 2-chlorophenyl p-toluenesulfonate
    • E87356
    • chlorophenol tosylate
    • 2-CHLOROPHENYL 4-METHYLBENZENE-1-SULFONATE
    • Benzenesulfonic acid, 4-methyl-, 2-chlorophenyl ester
    • NSC-6173
    • DTXSID70278118
    • インチ: InChI=1S/C13H11ClO3S/c1-10-6-8-11(9-7-10)18(15,16)17-13-5-3-2-4-12(13)14/h2-9H,1H3
    • InChIKey: BYUBPRJLQIPXQT-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2Cl

計算された属性

  • せいみつぶんしりょう: 282.01183
  • どういたいしつりょう: 282.011743
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 355
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 51.8

じっけんとくせい

  • 密度みつど: 1.337
  • ふってん: 415.4°C at 760 mmHg
  • フラッシュポイント: 205°C
  • 屈折率: 1.591
  • PSA: 43.37
  • LogP: 4.49690

(2-chlorophenyl) 4-methylbenzenesulfonate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7279800-0.05g
2-chlorophenyl 4-methylbenzene-1-sulfonate
599-76-8
0.05g
$323.0 2023-05-30
Enamine
EN300-7279800-0.1g
2-chlorophenyl 4-methylbenzene-1-sulfonate
599-76-8
0.1g
$339.0 2023-05-30
Enamine
EN300-7279800-0.5g
2-chlorophenyl 4-methylbenzene-1-sulfonate
599-76-8
0.5g
$370.0 2023-05-30
Enamine
EN300-7279800-0.25g
2-chlorophenyl 4-methylbenzene-1-sulfonate
599-76-8
0.25g
$354.0 2023-05-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1825652-1g
2-Chlorophenyl 4-methylbenzene-1-sulfonate
599-76-8
1g
¥5011.00 2024-05-07
Enamine
EN300-7279800-5.0g
2-chlorophenyl 4-methylbenzene-1-sulfonate
599-76-8
5g
$1115.0 2023-05-30
Enamine
EN300-7279800-10.0g
2-chlorophenyl 4-methylbenzene-1-sulfonate
599-76-8
10g
$1654.0 2023-05-30
Enamine
EN300-7279800-1.0g
2-chlorophenyl 4-methylbenzene-1-sulfonate
599-76-8
1g
$385.0 2023-05-30
Enamine
EN300-7279800-2.5g
2-chlorophenyl 4-methylbenzene-1-sulfonate
599-76-8
2.5g
$754.0 2023-05-30

(2-chlorophenyl) 4-methylbenzenesulfonate 関連文献

(2-chlorophenyl) 4-methylbenzenesulfonateに関する追加情報

Chemical Profile of (2-chlorophenyl) 4-methylbenzenesulfonate (CAS No. 599-76-8)

(2-chlorophenyl) 4-methylbenzenesulfonate, identified by its Chemical Abstracts Service Number (CAS No.) 599-76-8, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of sulfonates, which are widely recognized for their diverse applications in medicinal chemistry and material science. The structural features of this molecule, particularly the presence of a chloro-substituted phenyl ring and a methylbenzenesulfonate moiety, contribute to its unique chemical properties and potential biological activities.

The< strong> molecular structure of (2-chlorophenyl) 4-methylbenzenesulfonate consists of a benzene ring substituted with a chlorine atom at the 2-position and a methyl group at the 4-position, coupled with a sulfonate group (-SO₃Na). This arrangement imparts specific electronic and steric characteristics to the molecule, making it a valuable scaffold for further chemical modifications and derivatization. In recent years, such sulfonate-containing compounds have been extensively studied for their potential roles in drug discovery and development.

One of the most compelling aspects of (2-chlorophenyl) 4-methylbenzenesulfonate is its< strong> pharmacological relevance. Research has demonstrated that sulfonate derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The chloro-substituent at the 2-position of the phenyl ring enhances the lipophilicity of the molecule, facilitating better cell membrane penetration, while the methyl group at the 4-position modulates electronic effects, influencing reactivity and binding affinity.

In recent years, there has been growing interest in exploring the< strong> therapeutic potential of (2-chlorophenyl) 4-methylbenzenesulfonate in various disease models. For instance, studies have shown that this compound can interact with specific enzymes and receptors involved in cancer progression. The sulfonate group acts as a key pharmacophore, enabling strong binding interactions with target proteins, thereby modulating cellular signaling pathways. Moreover, the presence of both chloro and methyl substituents allows for fine-tuning of pharmacokinetic properties, enhancing bioavailability and reducing off-target effects.

The< strong> synthesis of (2-chlorophenyl) 4-methylbenzenesulfonate involves multi-step organic reactions that require precise control over reaction conditions. Typically, it begins with the chlorination of p-toluidine to yield p-toluenesulfonyl chloride, which is then reacted with sodium hydroxide to form the corresponding sulfonate salt. This synthetic route highlights the importance of< strong> high-purity reagents and controlled reaction environments to ensure optimal yields and minimal byproduct formation.

Advances in< strong> computational chemistry have also played a crucial role in understanding the behavior of (2-chlorophenyl) 4-methylbenzenesulfonate. Molecular modeling techniques allow researchers to predict binding affinities, metabolic pathways, and potential side effects before conducting expensive wet-lab experiments. These computational approaches have been instrumental in designing more efficient synthetic strategies and optimizing drug candidates for clinical trials.

The< strong> industrial applications of this compound extend beyond pharmaceuticals. In material science, sulfonate derivatives are used as additives in polymers to enhance thermal stability and mechanical strength. Additionally, they serve as intermediates in the production of dyes, agrochemicals, and specialty chemicals. The versatility of (2-chlorophenyl) 4-methylbenzenesulfonate underscores its significance as a building block in synthetic chemistry.

In conclusion, (2-chlorophenyl) 4-methylbenzenesulfonate (CAS No. 599-76-8) is a multifaceted compound with substantial potential in pharmaceutical research and industrial applications. Its unique structural features enable diverse biological activities, making it a promising candidate for further investigation. As research continues to uncover new therapeutic uses and synthetic methodologies, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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